molecular formula C23H28O5 B14478670 3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate CAS No. 65148-53-0

3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate

Cat. No.: B14478670
CAS No.: 65148-53-0
M. Wt: 384.5 g/mol
InChI Key: PRARNXWPHWJENO-UHFFFAOYSA-N
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Description

3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate typically involves multiple steps, starting with the preparation of the core aromatic structures. One common method involves the esterification of 3-hydroxy-4-propanoylphenyl with 4-(heptyloxy)benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The aromatic rings can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Known for its use in the production of parabens, which are preservatives in cosmetics.

    3-Hydroxy-4-pyranone: A scaffold found in natural products like kojic acid, which has applications in cosmetics and medicine.

Uniqueness

3-Hydroxy-4-propanoylphenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

65148-53-0

Molecular Formula

C23H28O5

Molecular Weight

384.5 g/mol

IUPAC Name

(3-hydroxy-4-propanoylphenyl) 4-heptoxybenzoate

InChI

InChI=1S/C23H28O5/c1-3-5-6-7-8-15-27-18-11-9-17(10-12-18)23(26)28-19-13-14-20(21(24)4-2)22(25)16-19/h9-14,16,25H,3-8,15H2,1-2H3

InChI Key

PRARNXWPHWJENO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)CC)O

Origin of Product

United States

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